
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene, also known as DHP, is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in scientific research due to its unique structural and chemical properties. DHP is a non-toxic and non-carcinogenic compound, making it a valuable tool in studying various biological processes.
作用機序
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene interacts with biological molecules through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π interactions. Its unique structure allows it to intercalate into DNA and disrupt the normal hydrogen bonding between base pairs. This property has been used to study the structural changes in DNA and its effects on gene expression.
Biochemical and Physiological Effects:
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has also been shown to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has several advantages as a research tool. It is non-toxic, non-carcinogenic, and can be easily synthesized. Its ability to interact with DNA and proteins makes it a valuable tool for studying various biological processes. However, 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has some limitations as well. Its hydrophobic nature can make it difficult to dissolve in aqueous solutions, and its fluorescence properties can be affected by environmental factors such as pH and temperature.
将来の方向性
There are several future directions for the use of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene in scientific research. One area of interest is the development of new synthesis methods to improve the yield and purity of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene. Another area of interest is the use of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene as a tool for studying protein-protein interactions. Additionally, researchers are exploring the use of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene as a potential therapeutic agent for various diseases, such as cancer and Alzheimer's disease.
In conclusion, 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene is a valuable tool in scientific research due to its unique structural and chemical properties. Its ability to interact with DNA and proteins has made it a valuable tool for studying various biological processes. Future research will continue to explore new methods for synthesizing and utilizing 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene in scientific research.
合成法
The synthesis of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene can be achieved through several methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. Another method involves the use of palladium-catalyzed coupling reactions. The synthesis of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene is a complex process, and researchers continue to explore new methods to improve its yield and purity.
科学的研究の応用
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has been extensively used in scientific research due to its ability to interact with DNA and proteins. It has been used as a fluorescent probe to study DNA-protein interactions and as a tool to investigate the binding affinity of various ligands to proteins. 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene has also been used to study the structural and functional properties of enzymes, such as cytochrome P450.
特性
CAS番号 |
14698-02-3 |
|---|---|
製品名 |
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene |
分子式 |
C16H20 |
分子量 |
212.33 g/mol |
IUPAC名 |
1,2,3,3a,4,5,5a,6,7,8-decahydropyrene |
InChI |
InChI=1S/C16H20/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h7,9,12,14H,1-6,8,10H2 |
InChIキー |
MNXFZXVRYXNOBW-UHFFFAOYSA-N |
SMILES |
C1CC2CCC3CCCC4=C3C2=C(C1)C=C4 |
正規SMILES |
C1CC2CCC3CCCC4=C3C2=C(C1)C=C4 |
同義語 |
1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



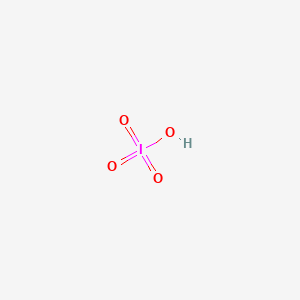
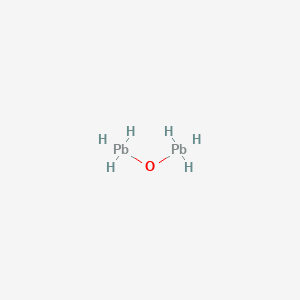
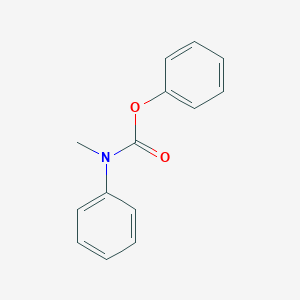
![4-[(4-Cyanophenyl)methyl]benzonitrile](/img/structure/B84387.png)
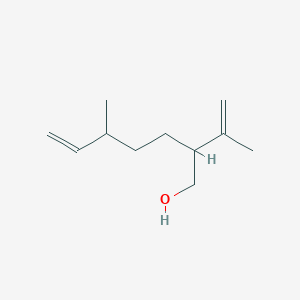
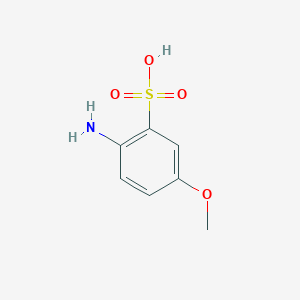
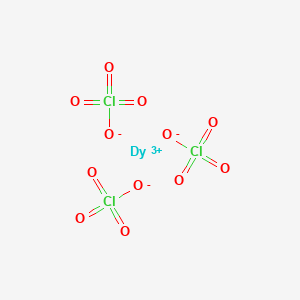
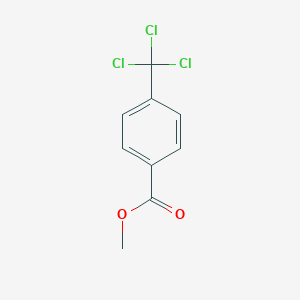

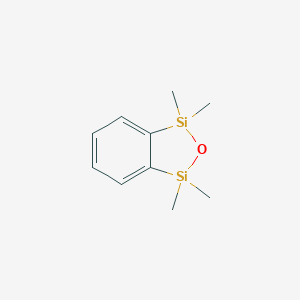
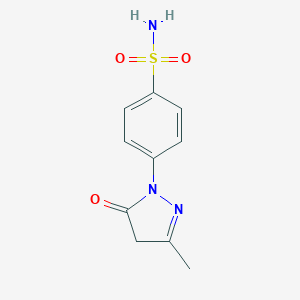

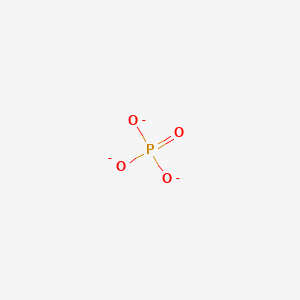
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)